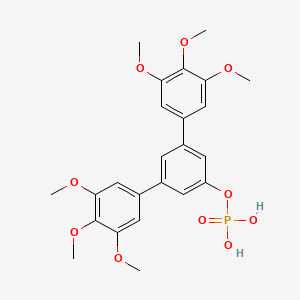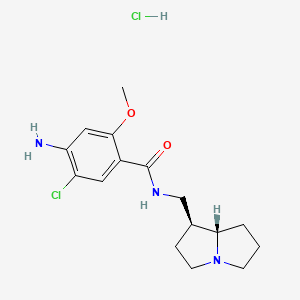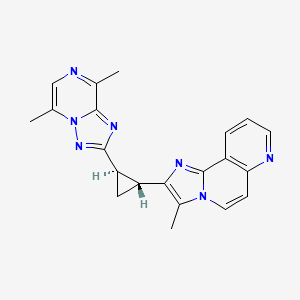
TUG-1609
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TUG-1609 is a fluorescent tracer for FFA2 with favorable spectroscopic properties and high affinity, as determined by bioluminescence resonance energy transfer (BRET)-based saturation and kinetic binding experiments, as well as a high specific to nonspecific BRET binding signal. The free fatty acid receptor 2 (FFA2/GPR43) is considered a potential target for treatment of metabolic and inflammatory diseases.
Scientific Research Applications
1. Space Operations and Mission Support
TUG-1609 is associated with concepts and technologies in space operations, particularly focusing on space tugs. Space tugs are designed to support Earth satellites' transfer maneuvers from low to high orbits and vice versa. These maneuvers involve refueling operations and can simplify propulsion requirements for satellites, allowing for larger payloads. Such technologies can be critical in the development of large spacecraft for long exploration missions and in supporting on-orbit assembly of space structures, like a solar electric propulsion (SEP) tug for lunar, Mars, and solar system exploration missions (Aleina et al., 2016).
2. Electrostatic Tugging for Orbital Corrections
Another application of TUG-1609 is seen in the electrostatic tugging method for orbit corrections. This method employs electrostatic force between two space bodies for inertial thrusting maneuvers, modifying orbits without physical contact. Such technology is crucial for repositioning passive geosynchronous objects to new orbital locations, enhancing space debris management and satellite maintenance (Hogan & Schaub, 2015).
3. Timed Up-and-Go Test in Clinical Research
In the clinical research context, TUG-1609 references the Timed Up-and-Go (TUG) test. This test is a standard method for evaluating physical function, especially in older adults and those with mobility issues. It's used in studies to assess balance, risk of falls, and general mobility. The TUG test's validity and reliability in various patient populations, including stroke and Parkinson's disease, have been extensively researched (Beyea et al., 2017), (Barry et al., 2014).
4. Robotics and Automation in Space
The development of robotics and automation for in-space assembly is another area where TUG-1609 finds application. This includes robotic operations for the assembly of structures like the SEP tug, demonstrating the feasibility of in-space construction and maintenance, which is pivotal for future space missions (Komendera & Dorsey, 2017).
5. Oceanic Applications
TUG-1609 also finds relevance in maritime applications, such as the development of zero-fuel ocean-going tugs for environmental purposes like ocean plastic collection. Innovations in wave-based propulsion systems present a sustainable and efficient solution for open ocean transportation and environmental mitigation (Golden et al., 2019).
properties
Product Name |
TUG-1609 |
|---|---|
Molecular Formula |
C36H36F3N7O6 |
Molecular Weight |
751.7822 |
IUPAC Name |
1-(2-(Benzo[b]thiophen-3-yl)acetyl)-2-methyl-N-(4-((3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propyl)amino)-4-oxobutyl)-N-(4-(trifluoromethyl)benzyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C36H36F3N7O6S/c1-35(15-19-45(35)31(48)20-24-22-53-29-7-3-2-6-26(24)29)34(49)44(21-23-9-11-25(12-10-23)36(37,38)39)18-4-8-30(47)41-17-5-16-40-27-13-14-28(46(50)51)33-32(27)42-52-43-33/h2-3,6-7,9-14,22,40H,4-5,8,15-21H2,1H3,(H,41,47) |
InChI Key |
AIDBKOYWDBMNND-UHFFFAOYSA-N |
SMILES |
O=C(C1(C)N(C(CC2=CSC3=CC=CC=C32)=O)CC1)N(CCCC(NCCCNC4=CC=C([N+]([O-])=O)C5=NON=C54)=O)CC6=CC=C(C(F)(F)F)C=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TUG-1609; TUG 1609; TUG1609. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B1193655.png)